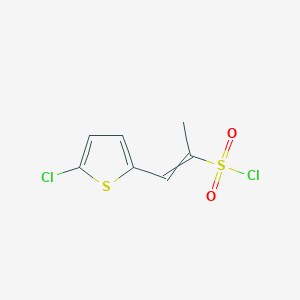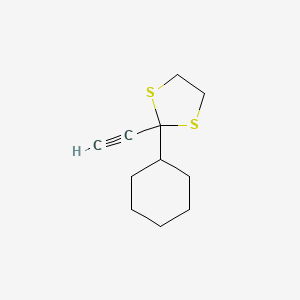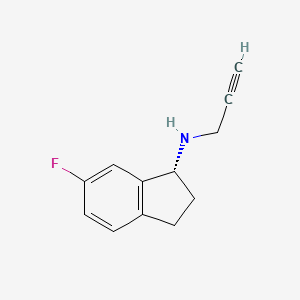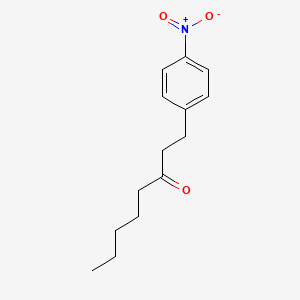
2,3-Bis(hexadecyloxy)tetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(hexadecyloxy)tetracene is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hexadecyloxy groups attached to the tetracene core. Tetracene and its derivatives are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)tetracene typically involves the alkylation of tetracene with hexadecyloxy groups. This can be achieved through a series of steps:
Bromination: Tetracene is first brominated to introduce bromine atoms at the 2 and 3 positions.
Alkylation: The brominated tetracene is then reacted with hexadecyloxy groups under basic conditions to replace the bromine atoms with hexadecyloxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3-Bis(hexadecyloxy)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: The hexadecyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Bis(hexadecyloxy)tetracene has several applications in scientific research:
Organic Electronics: Used in organic thin-film transistors and organic light-emitting diodes due to its electronic properties.
Photovoltaics: Employed in organic photovoltaic cells for solar energy conversion.
Sensors: Utilized in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its interactions with biological molecules and potential biomedical applications.
作用機序
The mechanism of action of 2,3-Bis(hexadecyloxy)tetracene involves its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can affect the electronic states of the target molecules, leading to changes in their behavior and function.
類似化合物との比較
Similar Compounds
Bis-tetracene: A similar compound with two tetracene units fused together.
Peri-tetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,3-Bis(hexadecyloxy)tetracene is unique due to the presence of long alkyl chains (hexadecyloxy groups), which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly valuable in applications where these properties are crucial, such as in organic electronics and photovoltaics.
特性
CAS番号 |
849942-19-4 |
|---|---|
分子式 |
C50H76O2 |
分子量 |
709.1 g/mol |
IUPAC名 |
2,3-dihexadecoxytetracene |
InChI |
InChI=1S/C50H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-51-49-41-47-39-45-37-43-33-29-30-34-44(43)38-46(45)40-48(47)42-50(49)52-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,37-42H,3-28,31-32,35-36H2,1-2H3 |
InChIキー |
BLSKSKLZJRCKJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
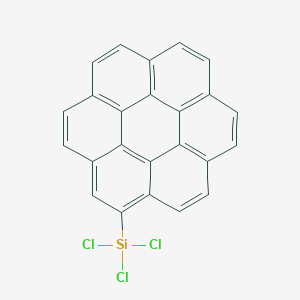

![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)


